molecular formula C5H5NO4 B3148508 Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate CAS No. 64843-33-0

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate

Cat. No.: B3148508
CAS No.: 64843-33-0
M. Wt: 143.1 g/mol
InChI Key: RLCRRVGYLZETJY-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate is a chemical compound with the molecular formula C5H5NO4. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of α-haloketones with formamide, followed by cyclization to form the oxazole ring . Another method is the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in ionic liquids to produce oxazoles in high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxazole derivatives, while substitution reactions can produce a range of substituted oxazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its carboxylate group, in particular, allows for a range of chemical modifications and applications .

Biological Activity

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activities

This compound belongs to the oxazole family, which has been associated with various biological activities:

  • Antimicrobial : Exhibits activity against bacteria and fungi.
  • Anticancer : Shows potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Reduces inflammation through various biochemical pathways.
  • Antidiabetic : May help regulate glucose levels.
  • Antioxidant : Protects cells from oxidative stress.

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets. The electron density from the aryl amine in oxazole compounds is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack. This property allows the compound to participate in various biochemical pathways, leading to its diverse effects on cellular functions.

Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated significant antiproliferative effects against several cancer cell lines:

Cell LineIC50 Value (µM)Reference
HeLa12
MDA-MB-2310.075
A5499.0

These results indicate that modifications to the compound's structure can enhance its potency against specific cancer types.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. In vitro studies have revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Biochemical Pathways

The compound's interaction with various biochemical pathways is crucial for its biological effects. For instance:

  • Inhibition of Cell Growth : By interfering with cell cycle regulators.
  • Modulation of Inflammatory Mediators : Reducing the production of pro-inflammatory cytokines.
  • Regulation of Metabolic Pathways : Influencing glucose metabolism and lipid profiles.

Synthetic Routes

This compound can be synthesized through several methods, including:

  • Reaction of α-haloketones with formamide , followed by cyclization.
  • Microwave-assisted synthesis , which enhances reaction efficiency and yield .

Properties

IUPAC Name

methyl 2-oxo-3H-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c1-9-4(7)3-2-6-5(8)10-3/h2H,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCRRVGYLZETJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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